2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with a benzamide core, substituted with indolinyl and thiophenyl groups, and a chlorine atom. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indolinyl intermediate: Starting from indole, the indolinyl group can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Thiophenyl group attachment: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Benzamide formation: The final step involves the formation of the benzamide by reacting the intermediate with 2-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(indolin-1-yl)ethyl)benzamide: Lacks the thiophenyl group.
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the chlorine atom.
2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
The presence of both indolinyl and thiophenyl groups, along with the chlorine atom, may confer unique chemical and biological properties to 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQYLSRDZWDDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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